3,4-Diisopropoxy-3-cyclobutene-1,2-dione
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione and its derivatives involves innovative methodologies. For instance, a free radical approach has been developed for the synthesis of alkyl substituted 3-cyclobutene-1,2-diones utilizing Liebeskind's reagent, which has facilitated the exploration of various bioisosteres in neuroprotectants and angiotensin-II antagonists (Kinney, 1996). Additionally, novel routes to synthesize related compounds have been described, emphasizing the versatility of this chemical framework (Belluš et al., 1980).
Molecular Structure Analysis
The molecular structure and infrared spectra of 3,4-dihydroxy-3-cyclobutene-1,2-dione (a closely related compound), for example, have been thoroughly investigated, revealing its C2v symmetry and offering insights into its structural dynamics (Rostkowska et al., 1997). Such studies are crucial for understanding the fundamental properties and reactivity of this chemical class.
Chemical Reactions and Properties
Various studies have focused on the chemical reactions and properties of cyclobutene-diones. For instance, the generation and reactions of novel cyclobutenodehydroannulenes have been explored, highlighting the potential of cyclobutene-diones as precursors to cyclocarbons and providing a pathway to access different classes of enediynes (Rubin et al., 1990).
Physical Properties Analysis
The gas-phase electron diffraction study of 1,2-dimethoxycyclobutene-3,4-dione revealed the existence of two forms with different symmetries, shedding light on its conformational flexibility and the impact of substitution on molecular geometry (Costello et al., 2015).
Chemical Properties Analysis
The chemical properties of substituted cyclobutene-1,2-diones have been examined, with studies highlighting their electron donation capabilities and the impact on the negative charge distribution on oxygen atoms (Cerioni et al., 1996). Such insights are invaluable for designing molecules with desired electronic properties.
Scientific Research Applications
Application in Chemistry
- Summary of the Application : 3,4-Diisopropoxy-3-cyclobutene-1,2-dione is used as a building block in organic chemistry . It’s also known as Diisopropyl squarate .
- Methods of Application : This compound was used in the preparation of 1,1’-bis{3-(4-isopropoxy-3-cyclobutene-1,2-dioxo)}ferrocene and 3-isopropoxy-4-ferrocenyl-3-cyclobutene-1,2-dione . The specific experimental procedures and technical details are not provided in the source.
Application in Dye Synthesis
- Summary of the Application : This compound is used in the synthesis of novel semisquarylium dye, which is useful for highly selective Hg2+ sensing in aqueous media .
Application in Pharmaceutical Intermediates
Safety And Hazards
Future Directions
While specific future directions for 3,4-Diisopropoxy-3-cyclobutene-1,2-dione are not mentioned, it is known that squaric acid derivatives are widely used in bioorganic and medicinal chemistry . They have potential applications in the synthesis of novel compounds and in the development of new therapeutic agents .
properties
IUPAC Name |
3,4-di(propan-2-yloxy)cyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZPGGVPQXQGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=O)C1=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210692 | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diisopropoxy-3-cyclobutene-1,2-dione | |
CAS RN |
61699-62-5 | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061699625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Diisopropoxy-3-cyclobutene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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